molecular formula C17H13ClFNO4 B2977182 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide CAS No. 2320925-66-2

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2977182
CAS No.: 2320925-66-2
M. Wt: 349.74
InChI Key: MXYIWPCBSSQMRN-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide is a complex organic compound characterized by the presence of bifuran, hydroxyethyl, chloro, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups on the benzamide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide can be used as a building block for more complex molecules. Its bifuran structure makes it a useful intermediate in the synthesis of polymers and other materials.

Biology and Medicine

This compound may have potential as a pharmaceutical intermediate. The presence of the bifuran and benzamide moieties suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of new materials with unique electronic or optical properties due to the presence of the bifuran structure.

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The bifuran structure could allow for π-π interactions with aromatic amino acids in proteins, while the benzamide moiety could form hydrogen bonds or other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)benzamide: Lacks the chloro and fluoro substituents.

    N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide: Lacks the fluoro substituent.

    N-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide: Lacks the chloro substituent.

Uniqueness

The presence of both chloro and fluoro substituents in N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide makes it unique compared to its analogs. These substituents can significantly alter the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO4/c18-10-3-1-4-11(19)16(10)17(22)20-9-12(21)13-6-7-15(24-13)14-5-2-8-23-14/h1-8,12,21H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYIWPCBSSQMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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